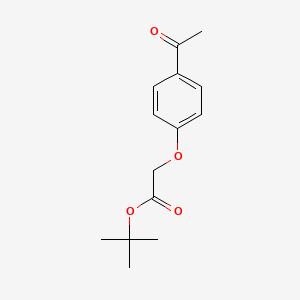

t-Butyl 4-acetylphenoxyacetate

Descripción

t-Butyl 4-acetylphenoxyacetate is a synthetic ester derivative characterized by a t-butyl ester group and an acetyl-substituted phenoxy moiety. It is primarily utilized in organic synthesis as a protected intermediate, particularly in peptide nucleic acid (PNA) monomer preparation . The t-butyl group serves as a sterically hindered protecting group, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) without disrupting other functional groups . Its structural features, including the acetylphenoxy group, influence reactivity, solubility, and stability, making it valuable in controlled synthesis workflows.

Propiedades

Fórmula molecular |

C14H18O4 |

|---|---|

Peso molecular |

250.29 g/mol |

Nombre IUPAC |

tert-butyl 2-(4-acetylphenoxy)acetate |

InChI |

InChI=1S/C14H18O4/c1-10(15)11-5-7-12(8-6-11)17-9-13(16)18-14(2,3)4/h5-8H,9H2,1-4H3 |

Clave InChI |

SJPODIOUZJJLOR-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=CC=C(C=C1)OCC(=O)OC(C)(C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogues

t-Butyl Phenylcyanoacrylates

- Structure: These compounds feature a cyanoacrylate backbone with varying alkyl/aryl substituents (e.g., methyl, ethyl, tert-butyl) on the phenyl ring .

- Synthesis: Prepared via condensation of t-butyl cyanoacetate with substituted benzaldehydes, contrasting with t-butyl 4-acetylphenoxyacetate’s synthesis via alkylation of phenolic derivatives with t-butyl bromoacetate .

- Applications: Primarily used as monomers for styrene copolymerization, differing from the PNA-focused role of t-butyl 4-acetylphenoxyacetate .

tert-Butyl 2-(3-Formylphenoxy)acetate

- Structure: Shares the t-butyl phenoxyacetate core but substitutes the acetyl group with a formyl group at the 3-position .

- Physical Properties: Molecular weight = 236.26 g/mol (C₁₃H₁₆O₄), similar to t-butyl 4-acetylphenoxyacetate (estimated MW ~250–270 g/mol) .

t-Butyl-Protected Amino Acid Derivatives

- Structure : Examples include t-butyl esters of Asp/Glu or ethers of Thr/Ser in peptide synthesis .

- Function: Like t-butyl 4-acetylphenoxyacetate, these groups prevent undesired side reactions during synthesis but are tailored for amino acid backbones .

Physicochemical Properties

| Property | t-Butyl 4-Acetylphenoxyacetate | tert-Butyl 2-(3-Formylphenoxy)acetate | t-Butyl Phenylcyanoacrylates |

|---|---|---|---|

| Molecular Weight (g/mol) | ~250–270 (estimated) | 236.26 | 200–300 (varies by substituent) |

| Functional Groups | Acetylphenoxy, t-butyl ester | Formylphenoxy, t-butyl ester | Cyanoacrylate, t-butyl ester |

| Stability | Acid-labile (TFA-sensitive) | Likely acid-labile | Polymerizes under heat/light |

| Applications | PNA monomers | Intermediate for further derivatization | Polymerization monomers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.